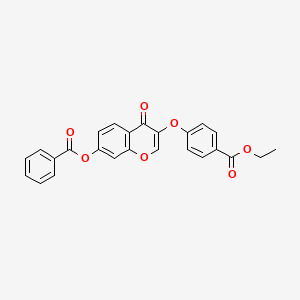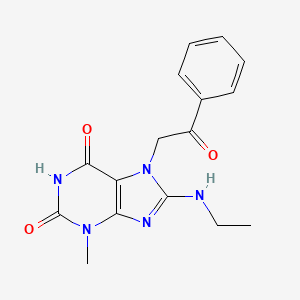
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione, also known as EHT 1864, is a small molecule inhibitor of Rho GTPases. Rho GTPases are a family of proteins that regulate various cellular processes, including cell migration, cytoskeletal dynamics, and gene expression. EHT 1864 has been shown to inhibit the activity of Rho GTPases, leading to altered cellular functions.
Mécanisme D'action
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). Rho GTPases are activated by GEFs, which promote the exchange of GDP for GTP, leading to the activation of Rho GTPases. 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 binds to GEFs and prevents the activation of Rho GTPases, leading to altered cellular functions.
Biochemical and Physiological Effects:
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to have various biochemical and physiological effects. In cancer cells, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 inhibits cell migration and invasion, leading to decreased metastasis. In cardiovascular cells, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 improves cardiac function and reduces inflammation. In neurological cells, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 improves cognitive function and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and inhibit Rho GTPase activity. It has been extensively studied for its potential therapeutic applications in various diseases. However, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 also has limitations for lab experiments. It can exhibit off-target effects and may not be specific to Rho GTPases. It also requires careful dosing to avoid toxicity and side effects.
Orientations Futures
There are several future directions for the study of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864. One direction is to optimize the dosing and delivery of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 to improve its specificity and reduce off-target effects. Another direction is to study the potential therapeutic applications of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of novel Rho GTPase inhibitors based on the structure of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 may lead to more specific and effective inhibitors.
Méthodes De Synthèse
The synthesis of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 involves the condensation of 3-methyluracil and 2-oxo-2-phenylethylamine, followed by the addition of ethylamine. The resulting compound is then treated with acetic anhydride to obtain 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864. This synthesis method has been optimized to yield high purity and high yield of 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864.
Applications De Recherche Scientifique
8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer research, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to inhibit cancer cell migration and invasion, leading to decreased metastasis. In cardiovascular research, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to improve cardiac function and reduce inflammation. In neurological research, 8-(Ethylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1,3,7-trihydropurine-2,6-dione 1864 has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
8-(ethylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-17-15-18-13-12(14(23)19-16(24)20(13)2)21(15)9-11(22)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZACYCIEVXQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

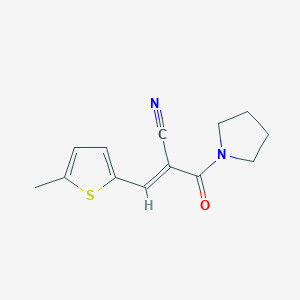
![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)

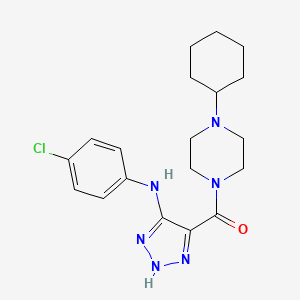

![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
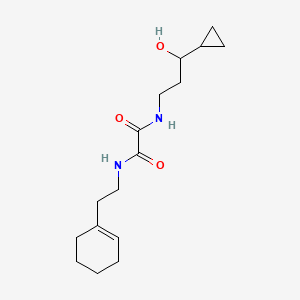


![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)


